![molecular formula C13H15FN2O B2386215 6-氟-2-[(哌啶-4-基)甲基]-1,3-苯并恶唑 CAS No. 1521612-18-9](/img/structure/B2386215.png)

6-氟-2-[(哌啶-4-基)甲基]-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

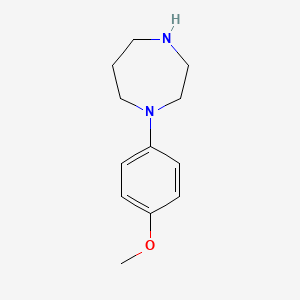

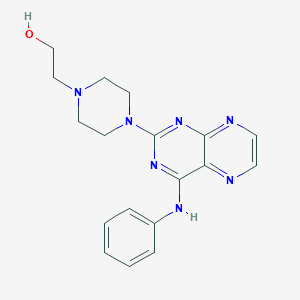

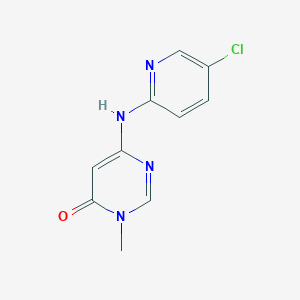

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a compound that has been studied for its potential applications in the field of medicine. It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . This compound is also a novel antiproliferative agent .

Synthesis Analysis

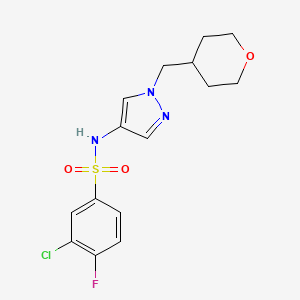

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . Further analysis of the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole have been described in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole can be found in the referenced papers .作用机制

Target of Action

Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . N-benzylpiperidine benzisoxazole derivatives, which share a similar structure, are known to selectively inhibit the enzyme acetylcholinesterase (AChE), used for the treatment of Alzheimer’s disease .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to affect various pathways related to neurotransmission, including the serotonergic and dopaminergic pathways .

Pharmacokinetics

The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .

实验室实验的优点和局限性

One of the advantages of using 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in lab experiments is its potent antitumor and antimicrobial activities. It may be used as a lead compound for the development of new anticancer and antimicrobial agents. Another advantage is its relatively simple synthesis method, which allows for large-scale production.

However, one of the limitations of using 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in lab experiments is its potential toxicity. It may exhibit cytotoxic effects on normal cells at high concentrations. It may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

未来方向

There are several future directions for the study of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole. One direction is the development of new analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. The use of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce toxicity. Finally, the elucidation of its precise mechanism of action may provide insights into the development of new drugs targeting cancer and infectious diseases.

合成方法

The synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole involves the reaction of 2-amino-5-fluorobenzophenone with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound with high yield and purity.

科学研究应用

- 研究人员使用简便的方法合成了N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物 。这些化合物被评估了它们的抗菌效果。

抗菌活性

癌症研究

合成方法

生化分析

Biochemical Properties

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole has been found to exhibit antibacterial activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, N-benzylpiperidine benzisoxazole derivatives, which include this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) .

Cellular Effects

The compound has been shown to have effects on various types of cells. It has been reported to exhibit antiproliferative activity in cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the enzyme AChE, which is used for the treatment of Alzheimer’s disease .

属性

IUPAC Name |

6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOYGSYQNWZOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)